2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Description
1.1. Structural Overview of 2-[(4,5-Dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide This compound features a 1,2,4-triazole core substituted with two benzyl groups at positions 4 and 5, a sulfanyl (-S-) group at position 3, and an acetamide moiety linked to a 4-ethylphenyl group. Similar compounds are often intermediates in synthesizing heterocyclic pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4OS/c1-2-20-13-15-23(16-14-20)27-25(31)19-32-26-29-28-24(17-21-9-5-3-6-10-21)30(26)18-22-11-7-4-8-12-22/h3-16H,2,17-19H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDEHVVDAHUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335400-05-0 | |
| Record name | 2-((4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-ETHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclodehydration of secondary amides and hydrazides, often using triflic anhydride activation followed by microwave-induced cyclodehydration.
Introduction of Benzyl Groups: The benzyl groups are introduced through nucleophilic substitution reactions, where benzyl halides react with the triazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, typically using thiol reagents under basic conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-ethylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine (Br₂) or iodine (I₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its triazole ring is particularly interesting for its stability and reactivity.
Biology
Biologically, 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has been investigated for its potential antimicrobial and antifungal activities. The triazole ring is known to interact with biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for treating diseases like cancer or infections.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzymes or disrupting biological pathways. The benzyl groups may enhance its binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Key Differences: Replaces the dibenzyl groups with ethyl and 3-pyridinyl substituents on the triazole. Pharmacological Target: Modulates calmodulin activity, impacting sensory functions in biological systems .
- N-(4-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide: Key Differences: Substitutes dibenzyl groups with phenyl groups and positions the acetamide on a phenyl ring instead of 4-ethylphenyl.
Analogues with Modified Heterocyclic Cores
- iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide):
- Key Differences : Replaces the triazole with an oxazole ring and introduces a phenylethyl group.
- Pharmacological Target : Inhibits Wnt/β-catenin signaling by blocking β-catenin-TCF interactions .
- Activity : Reduces pro-inflammatory cytokine production in macrophages, suggesting anti-inflammatory applications .
Substituent-Driven Variations
- Allylsulfanyl and Methoxy Derivatives (e.g., (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine):
- Chlorophenyl and Sulfonyl Derivatives (e.g., N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide): Key Differences: Replaces sulfanyl with a sulfonyl group and introduces a nitro substituent.
Pharmacological and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
- Benzyl vs. Phenyl Groups : Dibenzyl substituents (target compound) may increase lipophilicity compared to diphenyl derivatives, affecting blood-brain barrier penetration .
- Sulfanyl vs.
- Ethylphenyl vs. Pyridinyl : The 4-ethylphenyl group (target compound) enhances hydrophobic interactions, whereas VUAA1’s pyridinyl group introduces hydrogen-bonding capability .
Biological Activity
The compound 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide , also known as V004-8580, belongs to a class of organic compounds characterized by a triazole ring and a sulfanyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C29H26N4O2S
- Molecular Weight : 494.62 g/mol
- IUPAC Name : this compound
- LogP : 6.005 (indicating high lipophilicity)
- Water Solubility : LogSw -5.92 (poorly soluble in water)
Structural Features
The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
- Ethylphenyl Moiety : Contributes to structural diversity and may influence pharmacological properties.
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Activity : Compounds containing triazole rings have shown effectiveness against bacterial and fungal infections.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit key metabolic enzymes, potentially modulating metabolic pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study on sulfanyltriazoles revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) with IC50 values as low as 6.2 μM .
- Another study highlighted the anticancer potential of triazole derivatives against breast cancer cells (T47D), showing promising results with IC50 values of 27.3 μM .
- Antimicrobial Activity :
- Enzyme Inhibition Studies :
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-4H-cyclopenta[d] | Contains cyclopentane ring | Antimicrobial | Fluorine substitution enhances lipophilicity |
| 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide | Similar triazole structure | Antifungal | Hydrazide functionality may alter reactivity |
| 2-(benzothiophenesulfonyl)-N-(pyridinyl)acetamide | Different aromatic systems | Anticancer | Pyridine ring contributes to unique binding properties |
Q & A
Q. How can crystallographic data address challenges in polymorph identification?
- Strategies :
- High-throughput screening (HTS) to identify stable polymorphs using solvents of varying polarity .
- Synchrotron X-ray diffraction resolves subtle conformational differences between polymorphs .
- Thermal analysis (DSC/TGA) correlates crystal packing with melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
